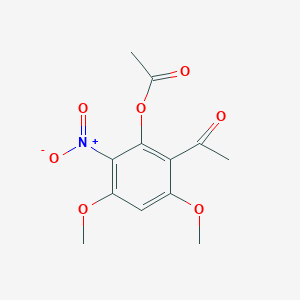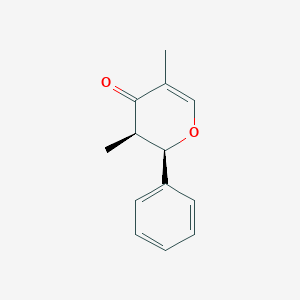![molecular formula C18H15N3O B14413669 3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole CAS No. 82076-03-7](/img/structure/B14413669.png)
3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the 1,2,4-oxadiazole ring and the 3-methylphenyl group further enhances its chemical and biological properties.
Méthodes De Préparation
The synthesis of 3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classic reaction for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The 1,2,4-oxadiazole ring can be introduced through cyclization reactions involving appropriate precursors such as nitriles and hydrazides. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydroindole derivatives using reducing agents such as lithium aluminum hydride.
Cyclization: The 1,2,4-oxadiazole ring can participate in cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties. It is studied for its potential use in drug development and as a probe for biological studies.
Medicine: Due to its biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The 1,2,4-oxadiazole ring can also contribute to the compound’s biological activity by enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its combination of the indole core with the 1,2,4-oxadiazole ring and the 3-methylphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
82076-03-7 |
|---|---|
Formule moléculaire |
C18H15N3O |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
5-(1H-indol-3-ylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H15N3O/c1-12-5-4-6-13(9-12)18-20-17(22-21-18)10-14-11-19-16-8-3-2-7-15(14)16/h2-9,11,19H,10H2,1H3 |
Clé InChI |
YFBZEYNDFZDYQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NOC(=N2)CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14413588.png)
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)


![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)

![ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate](/img/structure/B14413637.png)


![3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline](/img/structure/B14413649.png)



